molecular formula C14H20N2O2 B2884618 1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole CAS No. 370845-97-9

1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2884618
CAS No.: 370845-97-9
M. Wt: 248.326
InChI Key: WRFIYWSIUUXPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science. The unique structure of this compound makes it an interesting subject for various scientific studies.

Scientific Research Applications

1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-methylbenzimidazole with 2,2-diethoxyethanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-ylmethanol
  • 1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-ylmethane

Uniqueness

1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-17-14(18-5-2)10-16-11(3)15-12-8-6-7-9-13(12)16/h6-9,14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFIYWSIUUXPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=NC2=CC=CC=C21)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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